molecular formula C14H21NO9 B1581634 (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 51642-81-0

(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B1581634
CAS No.: 51642-81-0
M. Wt: 347.32 g/mol
InChI Key: LMVYBLMOENOGGK-UHFFFAOYSA-N
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Description

(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate is a useful research compound. Its molecular formula is C14H21NO9 and its molecular weight is 347.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 272457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Reactions

One notable application is its involvement in the Koenigs–Knorr reaction for synthesizing derivatives such as n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. The compound adopts a chair conformation, highlighting its structural importance in crystal formation without significant interactions like hydrogen bonds (Mönch et al., 2013).

Acceleration of Chemical Reactions

Its structure is also central to accelerating multi-component reactions (MCRs) in an aqueous medium, underscoring its utility in creating a combinatorial library of 2-amino-4H-pyran derivatives efficiently and in an environmentally friendly manner (Zonouz et al., 2012).

Formation of Stereodivergent Compounds

Further research illustrates its application in a stereodivergent, two-directional synthesis of stereoisomeric C-linked disaccharide mimetics. This showcases its versatility in generating diverse stereoisomeric structures through efficient methods like stereoselective reduction and dihydroxylation (Harding et al., 2003).

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-aminooxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVYBLMOENOGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40313565
Record name NSC272457
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51642-81-0
Record name NSC272457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC272457
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 2
(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 3
(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 4
(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 5
(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 6
(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate

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